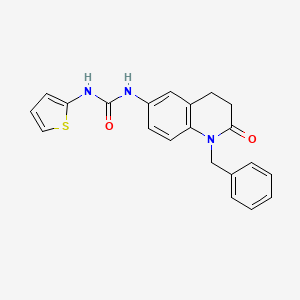
1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C21H19N3O2S and its molecular weight is 377.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Acetylcholinesterase Inhibitors
Urea derivatives have been synthesized and evaluated for their antiacetylcholinesterase activity. This research is pivotal for developing treatments for conditions like Alzheimer's disease, where acetylcholinesterase inhibitors can play a crucial role in managing symptoms by improving cholinergic function in the brain. For instance, flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas exhibited notable inhibitory activities, suggesting that these compounds, through their structural flexibility and optimization, could efficiently interact with acetylcholinesterase's hydrophobic binding sites (J. Vidaluc et al., 1995).
Antimicrobial and Antifungal Activities
Certain urea derivatives have been synthesized and shown to possess antimicrobial and antifungal activities. This opens avenues for the development of new therapeutic agents against a range of microbial and fungal pathogens. For example, the synthesis of new pyrido quinazolones highlighted their potential as antibacterial and antifungal agents, thus contributing to the pool of compounds that could be further developed into drugs (V. Singh & V. K. Pandey, 2006).
Anticancer Applications
Novel urea and bis-urea derivatives have shown significant antiproliferative effects against various cancer cell lines, including breast carcinoma MCF-7 cells. These compounds, bridging primaquine and benzene moieties through urea or bis-urea functionalities, provide a promising basis for the development of new anticancer drugs. Their ability to induce cell death selectively in cancer cells while complying with drug-likeness rules makes them valuable leads for further drug development (I. Perković et al., 2016).
Enzyme Inhibition for Therapeutic Targets
Isoquinoline and quinazoline urea analogues have been identified as antagonists for human adenosine A(3) receptors, showcasing the versatility of urea derivatives in targeting various biochemical pathways. These findings could influence the design of new drugs targeting adenosine receptors, potentially useful in treating conditions like inflammation, cardiovascular diseases, and cancer (J. V. van Muijlwijk-Koezen et al., 2000).
Synthetic Methodologies
Research into urea derivatives also extends into synthetic chemistry, where these compounds serve as intermediates in the synthesis of complex organic molecules. For instance, new synthetic methodologies have been developed for constructing the 3,4-dihydroisoquinolinone skeleton, a key structure in isoquinoline alkaloids. These advancements not only enrich the toolkit of synthetic chemists but also pave the way for the synthesis of novel compounds with potential therapeutic applications (B. Mujde, Sevil Özcan, & M. Balcı, 2011).
特性
IUPAC Name |
1-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c25-20-11-8-16-13-17(22-21(26)23-19-7-4-12-27-19)9-10-18(16)24(20)14-15-5-2-1-3-6-15/h1-7,9-10,12-13H,8,11,14H2,(H2,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJRZPSPXSKWME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)NC3=CC=CS3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
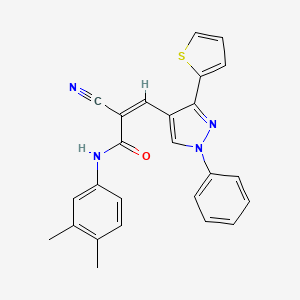
![N-(6-bromobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2413928.png)
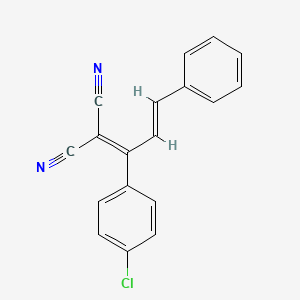
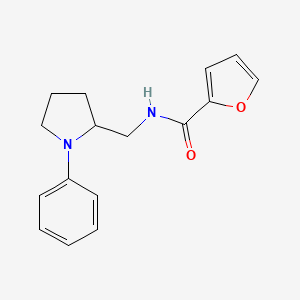
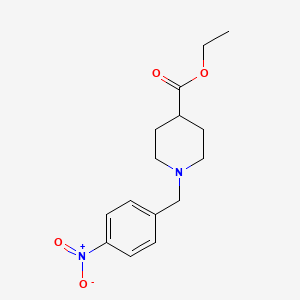
![(2-methoxypyridin-3-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2413934.png)
![ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2413940.png)
![[4-(3,5-Dimethylpiperidin-1-yl)sulfonylphenyl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2413942.png)



![5-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-2-methoxybenzamide](/img/structure/B2413947.png)
![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide](/img/structure/B2413948.png)
![(E)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2413949.png)
